

Application Notes and Protocols for ERAS-601 in Clinical Trials

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Compound of Interest

Compound Name: RS-601

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for ERAS-601, a potent and selective allosteric inhibitor of SHP2, in clinical trial settings. The information is intended to guide researchers and clinicians in the design of future studies and the interpretation of clinical data.

Introduction to ERAS-601

ERAS-601 is an orally bioavailable small molecule inhibitor of protein tyrosine phosphatase, non-receptor type 11 (PTPN11), commonly known as SHP2.^[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).^[2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.^{[1][2]} By inhibiting SHP2, ERAS-601 aims to block the signaling cascade that drives tumor cell proliferation and survival.^[1] Preclinical studies have demonstrated the anti-tumor activity of ERAS-601 in various cancer models, and it is currently being evaluated in multiple clinical trials as both a monotherapy and in combination with other anti-cancer agents.

Dosage and Administration in Clinical Trials

ERAS-601 has been investigated in a range of doses and schedules in clinical trials, primarily in patients with advanced solid tumors. The following tables summarize the dosing regimens from key clinical trials.

Table 1: ERAS-601 Monotherapy Dosing Regimens

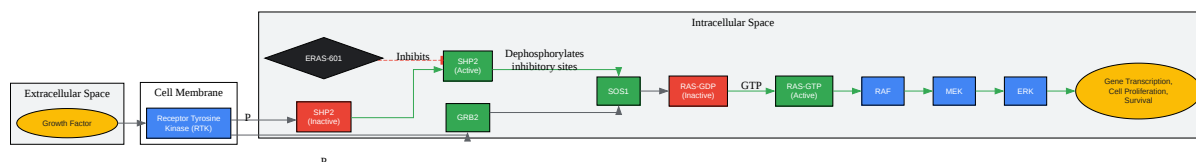
| Clinical Trial | Phase | Patient Population | Dosage and Schedule |
|---|-------|-------------------------------------|--|
| FLAGSHP-1 (NCT04670679) | 1 | Advanced or Metastatic Solid Tumors | Dose escalation starting from 40 mg BID (continuous) and 80 mg TIW (three times a week)[3] |
| Phase 1b/2 in Chordoma (NCT06957327) | 1b/2 | Advanced and Progressing Chordoma | 40 mg BID, 3-weeks on, 1-week off (28-day cycle)[4][5] |

Table 2: ERAS-601 Combination Therapy Dosing Regimens

| Clinical Trial | Combination Agent | Phase | Patient Population | ERAS-601 Dosage and Schedule | Combination Agent Dosage and Schedule |
|----------------------------|-----------------------------|-------|--|---|---|
| FLAGSHP-1 (NCT04670679) | Cetuximab | 1b | Advanced or Metastatic Solid Tumors (including Chordoma) | 40 mg BID, 3-weeks on, 1-week off (28-day cycle)[3][6] | 500 mg/m ² intravenously every 2 weeks[6] |
| HERKULES-1 | ERAS-007 (ERK1/2 inhibitor) | 1b | RAS/MAPK Pathway-Driven Cancers | Dose escalation to determine the recommended Phase 2 dose in combination. | Dose escalation to determine the recommended Phase 2 dose in combination. |

Signaling Pathway and Mechanism of Action

ERAS-601 targets the SHP2 protein, a critical node in the RAS/MAPK signaling pathway. The diagram below illustrates the mechanism of action of ERAS-601.



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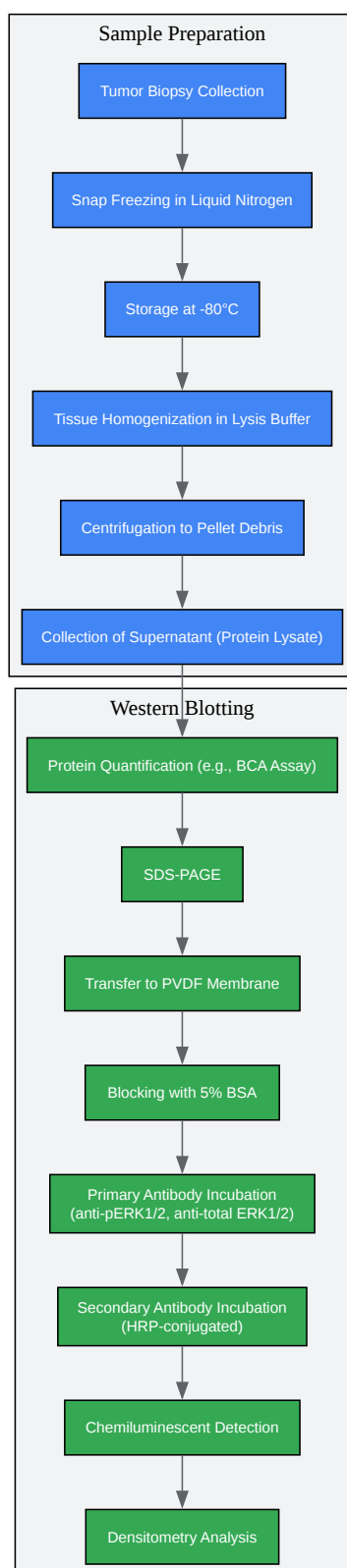
Caption: Mechanism of action of ERAS-601 in the RAS/MAPK signaling pathway.

Experimental Protocols

The following are representative protocols for key pharmacodynamic assays used to evaluate the biological activity of ERAS-601 in clinical trials.

Western Blot Analysis of Phospho-ERK1/2 (pERK1/2) in Tumor Biopsies

This protocol describes the measurement of pERK1/2 levels in tumor tissue, a direct downstream marker of RAS/MAPK pathway activation.



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Caption: Workflow for pERK1/2 Western blot analysis in tumor biopsies.

Materials:

- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (Erk1/2)
- Secondary antibody: HRP-linked Anti-rabbit IgG
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by size on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again before adding the chemiluminescent substrate.
- Detection and Analysis: Acquire the chemiluminescent signal using an imaging system. Perform densitometry to quantify the pERK1/2 signal, normalizing to the total ERK1/2 signal.

Quantitative RT-PCR (qRT-PCR) for DUSP6 mRNA Expression in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the measurement of DUSP6 mRNA, a transcriptional target of the RAS/MAPK pathway, in patient PBMCs.

Materials:

- Ficoll-Paque for PBMC isolation
- RNA extraction kit (e.g., RNeasy Kit)
- Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
- qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)
- Primers and probes for DUSP6 and a housekeeping gene (e.g., GAPDH)

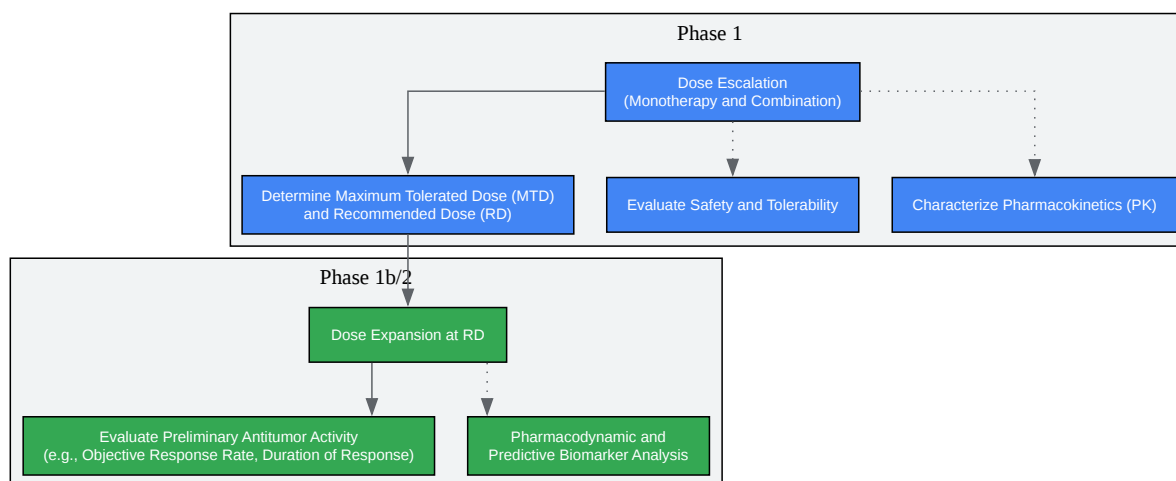
Procedure:

- PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- RNA Extraction: Extract total RNA from the isolated PBMCs using a commercial RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

- qPCR:
 - Set up the qPCR reaction with the cDNA, qPCR master mix, and primers/probes for DUSP6 and the housekeeping gene.
 - Run the qPCR reaction on a real-time PCR system.
- Data Analysis: Calculate the relative expression of DUSP6 mRNA using the $\Delta\Delta C_t$ method, normalizing to the expression of the housekeeping gene.

Clinical Trial Design and Endpoints

The clinical development of ERAS-601 has involved several trial designs, including dose-escalation and expansion cohorts.



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Caption: A generalized clinical trial design for ERAS-601.

Primary Objectives:

- To determine the safety, tolerability, maximum tolerated dose (MTD), and/or recommended dose (RD) of ERAS-601 as a monotherapy and in combination with other therapies.
- To characterize the pharmacokinetic (PK) profile of ERAS-601.

Secondary Objectives:

- To evaluate the preliminary anti-tumor activity of ERAS-601, including objective response rate (ORR), duration of response (DoR), and disease control rate (DCR).

Exploratory Objectives:

- To assess the pharmacodynamic effects of ERAS-601 on the RAS/MAPK pathway through biomarker analysis (e.g., pERK1/2, DUSP6).
- To identify potential predictive biomarkers of response to ERAS-601.

These application notes and protocols are intended to serve as a guide for the clinical development and investigation of ERAS-601. Adherence to specific clinical trial protocols and regulatory guidelines is essential.

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